Lipophilicity Tuning: XLogP3 Reduction of 0.1 Units Relative to the n-Pentyloxy Analog
The target compound (isopentyloxy) has a computed XLogP3-AA of 3.5, compared with 3.6 for the linear n-pentyloxy congener 1-(3,5-difluoro-4-(pentyloxy)phenyl)ethanone [1][2]. Although the difference is modest, it reflects the branching-induced reduction in solvent-accessible hydrophobic surface area and positions the target compound closer to the empirical optimal logP range (1–3) for oral drug-like space, while retaining sufficient lipophilicity for membrane transit [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 1-(3,5-Difluoro-4-(pentyloxy)phenyl)ethanone: XLogP3-AA = 3.6 |
| Quantified Difference | ΔXLogP3 = –0.1 (target is marginally less lipophilic) |
| Conditions | PubChem computed descriptor; XLogP3 algorithm version 3.0 |
Why This Matters
Lower lipophilicity is generally associated with reduced off-target binding, lower metabolic clearance, and improved aqueous solubility—critical factors when selecting a scaffold for further medicinal chemistry optimisation.
- [1] PubChem CID 91655239: XLogP3-AA = 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/1246289-02-0 View Source
- [2] PubChem CID 91657642: XLogP3-AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/1-_3_5-Difluoro-4-_pentyloxy_phenyl_ethanone View Source
